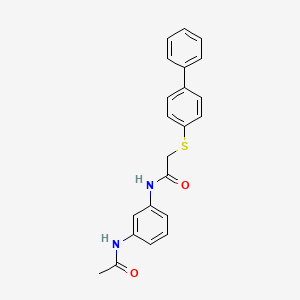
7-chloro-N-cyclopropyl-N-propan-2-yl-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-N-cyclopropyl-N-propan-2-yl-1,3-benzodioxole-5-carboxamide is a chemical compound with potential therapeutic applications. It belongs to the class of benzodioxole derivatives and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 7-chloro-N-cyclopropyl-N-propan-2-yl-1,3-benzodioxole-5-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes such as COX-2 and MMP-9. It has also been found to modulate the expression of certain genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 7-chloro-N-cyclopropyl-N-propan-2-yl-1,3-benzodioxole-5-carboxamide has various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells and inhibit the growth and metastasis of tumors. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-chloro-N-cyclopropyl-N-propan-2-yl-1,3-benzodioxole-5-carboxamide in lab experiments include its potential therapeutic applications in various diseases, its anti-inflammatory, anti-cancer, and anti-viral properties, and its neuroprotective effects. However, the limitations include its low yield in the synthesis method and the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the study of 7-chloro-N-cyclopropyl-N-propan-2-yl-1,3-benzodioxole-5-carboxamide. These include:
1. Further studies to understand the mechanism of action of this compound.
2. Development of more efficient synthesis methods to increase the yield of this compound.
3. Studies to investigate the potential therapeutic applications of this compound in various diseases.
4. Studies to investigate the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
5. Studies to investigate the safety and toxicity profile of this compound.
6. Development of novel drug delivery systems for this compound to enhance its efficacy and reduce its side effects.
7. Studies to investigate the potential use of this compound in the treatment of drug-resistant cancers.
Conclusion:
In conclusion, 7-chloro-N-cyclopropyl-N-propan-2-yl-1,3-benzodioxole-5-carboxamide is a chemical compound with potential therapeutic applications. It has been studied extensively for its pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. Further studies are needed to understand its mechanism of action and to investigate its potential use in various diseases.
Méthodes De Synthèse
The synthesis of 7-chloro-N-cyclopropyl-N-propan-2-yl-1,3-benzodioxole-5-carboxamide involves a multi-step process. The starting material is 1,3-benzodioxole, which is reacted with chloroacetyl chloride to form 7-chloro-1,3-benzodioxole. This intermediate is then reacted with cyclopropylamine and isopropyl alcohol to form the final product. The yield of this synthesis method is around 50%.
Applications De Recherche Scientifique
7-chloro-N-cyclopropyl-N-propan-2-yl-1,3-benzodioxole-5-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
7-chloro-N-cyclopropyl-N-propan-2-yl-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-8(2)16(10-3-4-10)14(17)9-5-11(15)13-12(6-9)18-7-19-13/h5-6,8,10H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWMTOWJXDMROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CC1)C(=O)C2=CC3=C(C(=C2)Cl)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-bromophenyl)propyl]methanesulfonamide](/img/structure/B7566172.png)
![N-[(4-cyanophenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7566178.png)

![3-chloro-N-[[4-(3-fluorophenyl)oxan-4-yl]methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B7566192.png)
![1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol](/img/structure/B7566207.png)
![N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]quinoline-4-carboxamide](/img/structure/B7566213.png)
![1-[3-(2,3-dihydroindole-1-carbonyl)phenyl]-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]urea](/img/structure/B7566216.png)
![N-cyclopropyl-7a-methyl-5-oxo-N-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7566217.png)
![2-acetamido-N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7566225.png)


![Phenyl-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7566242.png)
![2-(2-Chlorophenyl)-5-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7566243.png)
![2-[4-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]piperidin-1-yl]-N-propylacetamide](/img/structure/B7566256.png)